molecular formula C27H22N2O4S B12003337 [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

Cat. No.: B12003337
M. Wt: 470.5 g/mol
InChI Key: VPMBFWLEXWAEBP-OGLMXYFKSA-N
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Description

  • This compound is a member of the thiophene-2-carboxylate family.
  • Its chemical formula is C26H20N2O3S .
  • The compound features a thiophene ring with a carboxylate group attached at position 2.
  • The 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl moiety contributes to its unique structure.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the reaction of a substituted benzoyl hydrazine with a substituted thiophene carboxylic acid derivative.
    • Reaction Conditions : These reactions typically occur under reflux conditions using suitable solvents and reagents.
    • Industrial Production : While industrial-scale production methods may vary, laboratories often employ similar synthetic routes.
  • Chemical Reactions Analysis

    • Reactions : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions : For oxidation, reagents like chromium(VI) oxide or manganese dioxide are used. Reduction can be achieved with sodium borohydride or lithium aluminum hydride . Substitution reactions involve nucleophiles like amines or alkoxides .
    • Major Products : These reactions yield products with modified functional groups, such as hydroxylated , amidated , or alkylated derivatives.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, stability, and applications in organic synthesis.
    • Biology : It may serve as a ligand for biological studies or as a building block for drug design.
    • Medicine : Investigations explore its potential as an anticancer agent , antibacterial , or anti-inflammatory compound.
    • Industry : Its use in polymer chemistry , materials science , or dye synthesis is also relevant.
  • Mechanism of Action

    • The compound likely interacts with specific enzymes , receptors , or cellular pathways .
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar Compounds : Other thiophene-based carboxylates, such as thiophene-2-carboxylic acid , thiophene-3-carboxylate , and thiophene-2,5-dicarboxylate , share structural similarities.
    • Uniqueness : Its specific substituents and hydrazinylidene group distinguish it from related compounds.

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights

    Properties

    Molecular Formula

    C27H22N2O4S

    Molecular Weight

    470.5 g/mol

    IUPAC Name

    [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

    InChI

    InChI=1S/C27H22N2O4S/c1-19-4-6-21(7-5-19)18-32-23-14-10-22(11-15-23)26(30)29-28-17-20-8-12-24(13-9-20)33-27(31)25-3-2-16-34-25/h2-17H,18H2,1H3,(H,29,30)/b28-17+

    InChI Key

    VPMBFWLEXWAEBP-OGLMXYFKSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4

    Canonical SMILES

    CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4

    Origin of Product

    United States

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